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LL-2,6-diaminopimelate(2-) -

LL-2,6-diaminopimelate(2-)

Catalog Number: EVT-1585304
CAS Number:
Molecular Formula: C7H12N2O4-2
Molecular Weight: 188.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LL-2,6-diaminopimelate(2-) is a 2,6-diaminopimelate(2-). It is a conjugate base of a LL-2,6-diaminopimelic acid.
Overview

LL-2,6-diaminopimelate(2-) is a significant compound in biochemical pathways, primarily involved in the biosynthesis of lysine and peptidoglycan in bacterial cell walls. It is derived from 2,6-diaminopimelic acid, which is a symmetrical α,α'-diamino dicarboxylic acid found predominantly in bacteria and some plants. This compound plays a crucial role in the metabolism of amino acids and is essential for the growth and development of various organisms.

Source and Classification

LL-2,6-diaminopimelate(2-) is classified as an amino acid derivative. It is primarily sourced from bacterial species, particularly Escherichia coli, and is also synthesized in higher plants. The compound is part of the lysine biosynthesis pathway, where it serves as a precursor to lysine through several enzymatic reactions. Its classification can be summarized as follows:

  • Chemical Class: Amino Acid Derivative
  • Biological Source: Bacteria (e.g., Escherichia coli) and higher plants
  • Role: Precursor in lysine biosynthesis and peptidoglycan formation
Synthesis Analysis

Methods

The synthesis of LL-2,6-diaminopimelate(2-) can be achieved through various methods, including microbial fermentation and chemical synthesis. Microbial methods often utilize genetically modified strains of bacteria that enhance the production of this compound.

Technical Details

  1. Microbial Fermentation:
    • Utilizes strains of Escherichia coli or other bacteria capable of synthesizing LL-2,6-diaminopimelate(2-).
    • Conditions such as pH, temperature, and nutrient availability are optimized for maximum yield.
  2. Chemical Synthesis:
    • Involves the reaction of 2,6-dibromopimelic acid with ammonia or amine sources under controlled conditions.
    • Various synthetic routes have been explored to produce LL-2,6-diaminopimelate(2-) efficiently.
Molecular Structure Analysis

Structure

LL-2,6-diaminopimelate(2-) has a molecular formula of C7H14N2O4 and a molar mass of 174.20 g/mol. The structure features two amino groups and two carboxyl groups, making it a dicarboxylic acid derivative.

Chemical Reactions Analysis

Reactions

LL-2,6-diaminopimelate(2-) participates in several important biochemical reactions:

  1. Epimerization:
    • Catalyzed by diaminopimelate epimerase (EC 5.1.1.7), it converts LL-2,6-diaminopimelate(2-) into meso-diaminopimelate.
  2. Transamination:
    • Catalyzed by LL-diaminopimelate aminotransferase (EC 2.6.1.83), this reaction is crucial for the conversion into lysine.

Technical Details

These reactions are essential for the biosynthesis pathways leading to lysine production and involve various cofactors such as pyridoxal phosphate.

Mechanism of Action

The mechanism by which LL-2,6-diaminopimelate(2-) functions involves its role as an intermediate in amino acid metabolism:

  1. Lysine Biosynthesis:
    • It acts as a substrate for enzymatic reactions leading to the formation of lysine.
    • The process involves transamination reactions where amino groups are transferred from one molecule to another.

Data

The enzymatic activity associated with LL-2,6-diaminopimelate(2-) is critical for maintaining cellular functions in organisms that utilize this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

Applications

LL-2,6-diaminopimelate(2-) has several scientific applications:

  1. Biochemical Research:
    • Used extensively in studies related to amino acid metabolism and biosynthetic pathways.
  2. Pharmaceutical Development:
    • Investigated for its potential role in antibiotic development due to its involvement in bacterial cell wall synthesis.
  3. Agricultural Science:
    • Explored for enhancing lysine production in crops through metabolic engineering techniques.
Biosynthesis Pathways of LL-2,6-Diaminopimelate(2-) in Prokaryotic and Eukaryotic Systems

Enzymatic Mechanisms of LL-2,6-Diaminopimelate Aminotransferase in Lysine Biosynthesis

L,L-diaminopimelate aminotransferase (DapL; EC 2.6.1.83) catalyzes the direct conversion of tetrahydrodipicolinate (THDP) to LL-DAP using L-glutamate as the amino donor, bypassing the multi-step acylated pathways prevalent in Proteobacteria. This enzyme represents the defining reaction of the most streamlined variant of diaminopimelate biosynthesis [4] [6] [8]. Structural analyses reveal DapL functions as a homodimer with each subunit containing a pyridoxal-5'-phosphate (PLP) cofactor covalently linked via a Schiff base to a conserved lysine residue (K287 in Arabidopsis thaliana). The catalytic mechanism proceeds through a quinonoid intermediate during the transamination reaction, exhibiting strict stereospecificity for the LL-isomer [6].

Biochemical characterization of DapL orthologs demonstrates significant kinetic diversity across taxa. The Verrucomicrobium spinosum DapL exhibits a Km of 0.45 ± 0.07 mM for THDP and 0.28 ± 0.04 mM for L-glutamate, with optimal activity at pH 8.5 [6]. In contrast, the Chlamydia trachomatis enzyme displays higher affinity for THDP (Km = 0.15 mM) but lower catalytic efficiency (kcat = 4.2 s-1). Site-directed mutagenesis studies identify conserved arginine residues (R43 and R306 in A. thaliana) as critical for substrate carboxylate recognition and orientation within the active site [4].

Table 1: Comparative Biochemical Properties of DapL Enzymes

OrganismKm THDP (mM)Km Glutamate (mM)Optimal pHSpecific Activity (μmol/min/mg)
Verrucomicrobium spinosum0.45 ± 0.070.28 ± 0.048.512.8 ± 1.2
Chlamydia trachomatis0.15 ± 0.030.62 ± 0.088.08.3 ± 0.9
Arabidopsis thaliana0.82 ± 0.120.37 ± 0.058.29.6 ± 1.1
Chlamydomonas reinhardtii1.05 ± 0.180.89 ± 0.118.85.2 ± 0.7

Phylogenomic analysis reveals a restricted distribution of DapL among bacteria, primarily within Chlamydiae, Planctomycetes, Cyanobacteria, and Bacteroidetes. Notably, organisms possessing DapL uniformly lack genes encoding the classical acyltransferase enzymes (DapD, DapC) of the succinylase pathway, suggesting evolutionary optimization for metabolic efficiency [1] [6]. The essentiality of dapL was experimentally confirmed in V. spinosum through targeted mutagenesis, resulting in lysine and diaminopimelate auxotrophy, validating this enzyme as a potential target for narrow-spectrum antimicrobials [6] [8].

Role of Aspartate Metabolic Pathway in LL-2,6-Diaminopimelate Production in Mycobacterium spp.

Mycobacteria employ the succinylase pathway for LL-DAP synthesis, intimately linking aspartate metabolism to cell wall biogenesis. This pathway initiates with the phosphorylation of L-aspartate by aspartate kinase (LysC; EC 2.7.2.4), the committed step connecting central carbon metabolism to diaminopimelate production [2] [7] [9]. Genetic evidence from Mycobacterium smegmatis demonstrates that lysC is essential for viability, as disruption mutants undergo rapid lysis even in rich media supplemented with diaminopimelate and lysine, unless complemented with a functional lysC allele [2]. This essentiality reflects the dual metabolic requirement for LL-DAP: as the precursor for lysine biosynthesis and as the substrate for peptidoglycan assembly.

The mycobacterial succinylase pathway proceeds through four enzymatic transformations:

  • DapD (EC 2.3.1.117): Succinyl-CoA-dependent N-acylation of THDP
  • DapC/ArgD (EC 2.6.1.17): Transamination forming N-succinyl-LL-diaminopimelate (NSDAP)
  • DapE (EC 3.5.1.18): Hydrolysis of NSDAP to LL-DAP
  • DapF (EC 5.1.1.7): Epimerization to meso-DAP

Biochemical reconstitution studies with M. tuberculosis enzymes revealed that DapE functions as a zinc-dependent metallohydrolase with strict specificity for succinyl derivatives. The enzyme contains 0.8 ± 0.1 zinc ions per monomer, with catalytic activity absolutely dependent on this metal cofactor [9]. Kinetic characterization demonstrated a Km of 17 μM for its physiological substrate NSDAP, significantly lower than values observed for Gram-negative orthologs (typically >100 μM). Unexpectedly, M. tuberculosis DapE (MtDapE) exhibits resistance to inhibition by L-captopril—a potent inhibitor of other bacterial DapEs—due to unique mycobacterial substitutions in the active site (Glu358Ala and Asp361Ser) that disrupt inhibitor coordination [9].

The critical connection between aspartate metabolism and cell wall integrity was demonstrated through targeted disruption of the aspartate pathway in M. smegmatis. Mutants lacking functional aspartate kinase (Ask) exhibited:

  • Multiple auxotrophy (Met-, Thr-, DAP-, Lys-)
  • Rapid lysis upon diaminopimelate deprivation
  • Enhanced susceptibility to osmotic shock
  • Utility for protoplast generation due to controlled cell wall degradation [2]

This metabolic dependency creates a vulnerable chokepoint for anti-tubercular interventions, particularly against multidrug-resistant strains where conventional therapies fail.

Comparative Analysis of LL- vs. meso-Diaminopimelate Biosynthetic Routes in Actinobacteria

Actinobacteria exhibit remarkable diversity in diaminopimelate metabolism, with some species employing parallel biosynthetic routes. Corynebacterium glutamicum exemplifies this metabolic complexity, possessing both the dehydrogenase pathway (ddh-encoded) and the succinylase pathway for meso-DAP production [1] [5]. The dehydrogenase pathway provides metabolic efficiency through a single enzymatic step catalyzed by meso-diaminopimelate dehydrogenase (Ddh; EC 1.4.1.16), which directly reduces THDP to meso-DAP using NADPH as cofactor. This contrasts sharply with the four-enzyme succinylase route.

Table 2: Metabolic Efficiency Comparison of Diaminopimelate Pathways in Actinobacteria

Pathway ParameterSuccinylase PathwayDehydrogenase PathwayDapL Pathway
Number of Enzymatic Steps4 (DapD, DapC, DapE, DapF)1 (Ddh)1 (DapL) + DapF
ATP Consumption per Cycle1 (succinyl-CoA activation)00
Redox Cofactor RequirementNoneNADPHNone
Primary DistributionMycobacterium, EscherichiaBacillus, CorynebacteriumVerrucomicrobium, Chlamydia
Pathway Redundancy ObservedIn 23% of ActinobacteriaIn 18% of ActinobacteriaNever observed

The ddh gene exhibits a restricted phylogenetic distribution, primarily within the Firmicutes and Actinobacteria. Biochemical characterization of C. glutamicum Ddh reveals a homodimeric structure (≈70 kDa) with strong specificity for meso-DAP over other diamino acids (Km = 0.12 mM). Despite the presence of both pathways in C. glutamicum, flux analysis demonstrates that >80% of lysine production occurs via Ddh under standard growth conditions, indicating its metabolic dominance [1]. The evolutionary advantage of maintaining redundant pathways appears linked to metabolic flexibility: the dehydrogenase pathway provides rapid meso-DAP production during exponential growth, while the succinylase pathway may function under redox-limited conditions.

In contrast, Mycobacterium tuberculosis exclusively employs the succinylase pathway, lacking a functional ddh ortholog. Genomic analysis reveals that mycobacteria compensate for this limitation through transcriptional amplification of dap genes, with the dapD-apdapC-dapE cluster exhibiting 8-fold higher expression during logarithmic growth compared to stationary phase [5] [9]. Structural characterization of mycobacterial diaminopimelate decarboxylase (LysA; EC 4.1.1.20) reveals a PLP-dependent homododecameric architecture with distinctive substrate recognition residues that distinguish it from Gram-negative orthologs [5]. This enzyme serves as the terminal step converting meso-DAP to L-lysine, and represents another potential intervention point for anti-tubercular drugs.

The DapL pathway is notably absent in Actinobacteria, suggesting evolutionary divergence from Chlamydiae and Verrucomicrobia. This exclusivity enhances its attractiveness as a narrow-spectrum target. Biochemical studies confirm that inhibitors targeting the DapL pathway (e.g., hydrazine-dipeptides and phosphinate analogues) show minimal cross-reactivity with the mycobacterial succinylase pathway enzymes [3] [9].

Concluding Perspectives

The stereospecific biosynthesis of LL-2,6-diaminopimelate represents a metabolic nexus connecting central carbon metabolism, amino acid biosynthesis, and cell wall assembly. The enzymatic diversity observed across bacterial taxa—particularly the contrasting strategies in Actinobacteria versus other phyla—highlights the evolutionary plasticity of this pathway. The essentiality of LL-DAP production, combined with the absence of analogous pathways in mammals, positions DapL, DapE, and associated enzymes as compelling targets for next-generation antimicrobials. Future structural and mechanistic studies of the LL-DAP aminotransferase family, particularly those from pathogenic Chlamydiae, may unlock new opportunities for pathogen-specific inhibitors that preserve the host microbiome.

Properties

Product Name

LL-2,6-diaminopimelate(2-)

IUPAC Name

(2S,6S)-2,6-diaminoheptanedioate

Molecular Formula

C7H12N2O4-2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5-/m0/s1

InChI Key

GMKMEZVLHJARHF-WHFBIAKZSA-L

SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Canonical SMILES

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N

Isomeric SMILES

C(C[C@@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N

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